molecular formula C12H14O2 B7807489 1-(4-(2-Methylallyloxy)phenyl)ethanone

1-(4-(2-Methylallyloxy)phenyl)ethanone

Cat. No.: B7807489
M. Wt: 190.24 g/mol
InChI Key: MVQDBIBDSOMMKD-UHFFFAOYSA-N
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Description

1-(4-(2-Methylallyloxy)phenyl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of 1-(4-(2-Methylallyloxy)phenyl)ethanone typically involves a multi-step reaction. One common method starts with the preparation of 4-hydroxyacetophenone, which is then treated with an appropriate allylating agent, such as 2-methylallyl bromide, in the presence of a base like potassium carbonate. The reaction proceeds through nucleophilic substitution, yielding the desired product.

    • Reaction conditions usually involve refluxing the reactants in an organic solvent such as acetonitrile or dimethylformamide. The reaction is then followed by purification steps, which might include crystallization or chromatographic techniques.

  • Industrial Production Methods:

    • On an industrial scale, the production process might be optimized for higher yields and purity. This includes using more efficient catalysts, solvents, and continuous flow reactors to ensure consistent quality. The large-scale synthesis also emphasizes cost-effectiveness and environmental considerations, minimizing waste and using green chemistry principles.

Chemical Reactions Analysis

  • Types of Reactions:

    • 1-(4-(2-Methylallyloxy)phenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    • Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.

    • Reduction: Reduction reactions may yield secondary alcohols, especially when using reagents like sodium borohydride.

    • Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.

  • Common Reagents and Conditions:

    • Oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.

    • Reducing agents like lithium aluminum hydride or sodium borohydride are common in reduction processes.

    • For substitution reactions, halogenating agents and bases are frequently employed to facilitate the desired transformations.

  • Major Products:

    • The products vary depending on the reaction type, but typical major products include various substituted phenyl ethanones, alcohols, and acids, which can be utilized in further synthetic applications.

Scientific Research Applications: this compound has found extensive use in scientific research across various fields:

  • Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

  • Biology: In biochemical studies, the compound can be used to probe enzyme activities and metabolic pathways.

  • Medicine: The compound's derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It plays a role in the synthesis of fine chemicals, fragrances, and specialty polymers.

Mechanism of Action

  • Molecular Targets and Pathways:

    • The mechanism by which 1-(4-(2-Methylallyloxy)phenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, its derivatives might inhibit certain enzymes or receptors, altering biochemical pathways.

    • The phenyl ethanone structure allows it to engage in hydrogen bonding, pi-pi interactions, and other non-covalent interactions with biological macromolecules, modulating their functions.

Comparison with Similar Compounds

  • Similar compounds include 4-hydroxyacetophenone, 1-(4-allyloxy)phenyl)ethanone, and 1-(4-(2-methoxyallyloxy)phenyl)ethanone.

  • Uniqueness:

    • The presence of the 2-methylallyloxy group in 1-(4-(2-Methylallyloxy)phenyl)ethanone distinguishes it from other related compounds. This particular substitution imparts unique chemical reactivity and physical properties, making it a valuable compound for specific synthetic applications.

This detailed overview covers the fundamental aspects of this compound, highlighting its importance in various scientific domains. Whether you're delving into its preparation, reactivity, or applications, this compound offers a wealth of possibilities for exploration and innovation.

Properties

IUPAC Name

1-[4-(2-methylprop-2-enoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQDBIBDSOMMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(4-Hydroxyphenyl)ethanone (1.36 g, 10 mmol) was dissolved in acetone (50 mL), tetrabutyl ammonium iodide (370 mg, 1.0 mmol), potassium carbonate (2.76 g, 20 mmol) and 3-chloro-2-methyl-1-propene (1.5 mL, 15 mmol) were added sequentially, and the mixture was stirred at 70° C. overnight. The reaction solution was filtered, washed with acetone and concentrated in vacuo. The obtained residue was added water and ethyl acetate, and extracted with ethyl acetate. The organic layer was washed with 1N-aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. 1-(4-(2-Methylallyloxy)phenyl)ethanone (1.71 g (yield 90%)) was obtained as a colorless oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-Hydroxyphenyl)ethanone (1.36 g, 10 mmol) was dissolved in acetone (50 mL), and the resultant mixture was sequentially added with tetrabutylammonium iodide (370 mg, 1.0 mmol), potassium carbonate (2.76 g, 20 mmol), and 3-chloro-2-methyl-1-propene (1.5 mL, 15 mmol), and stirred at 70° C. overnight. The reaction solution was filtered, washed with acetone, and concentrated in vacuo. The resultant residue was added with water and ethyl acetate and extracted with ethyl acetate. The organic layer was washed with 1N aqueous solution of sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. 1-(4-(2-methylallyloxy)phenyl)ethanone (1.71 g, yield 90%) was obtained as a colorless oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
catalyst
Reaction Step Two

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